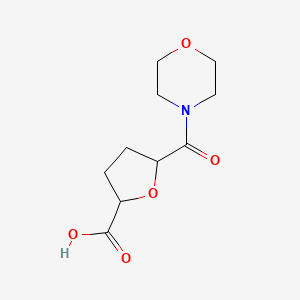
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring and an oxolane ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the reaction of morpholine with oxalyl chloride, followed by cyclization with a suitable diol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid include:
Morpholine derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid.
Oxolane derivatives: Compounds with similar oxolane rings, such as oxolane-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined morpholine and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows the compound to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual ring counterparts .
Eigenschaften
Molekularformel |
C10H15NO5 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14) |
InChI-Schlüssel |
VGGGLWGQKBUEEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1C(=O)N2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
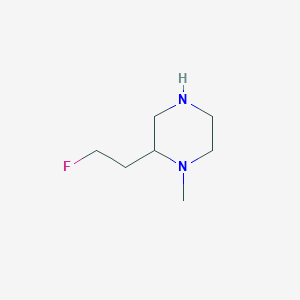
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)

![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
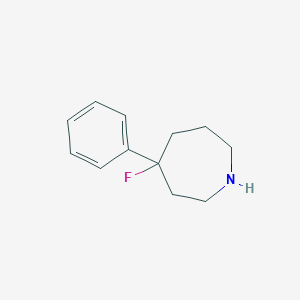
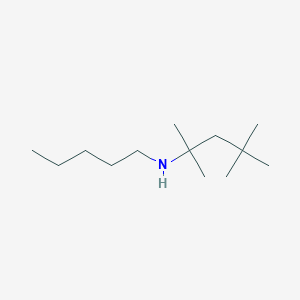


![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
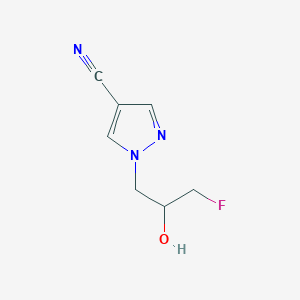
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
